3-(4-nitrophenyl)-1-(phenylacetyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol
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Overview
Description
The compound “3-(4-nitrophenyl)-1-(phenylacetyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol” is a pyrazole derivative. Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms. Pyrazole derivatives have been found to possess a wide range of biological activities .
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name. It has a pyrazole core, which is substituted at the 3rd position by a 4-nitrophenyl group, at the 1st position by a phenylacetyl group, and at the 5th position by a trifluoromethyl group .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, pyrazole compounds are known to participate in various chemical reactions. For example, they can act as ligands in coordination chemistry, react with electrophiles at the nitrogen atom, or undergo nucleophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. Some general properties of pyrazole compounds include moderate to high boiling points and low to moderate solubility in water .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-[5-hydroxy-3-(4-nitrophenyl)-5-(trifluoromethyl)-4H-pyrazol-1-yl]-2-phenylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3N3O4/c19-18(20,21)17(26)11-15(13-6-8-14(9-7-13)24(27)28)22-23(17)16(25)10-12-4-2-1-3-5-12/h1-9,26H,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMVWPIZSMPHRPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NN(C1(C(F)(F)F)O)C(=O)CC2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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